Methyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the tetrahydroisoquinoline core, followed by the introduction of the methoxy and carbamothioyl groups. The final step involves the esterification of the benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbamothioyl group can produce amines.
Scientific Research Applications
Methyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone
Uniqueness
Methyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H30N2O6S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H30N2O6S/c1-32-21-11-7-20(8-12-21)29-28(37)30-14-13-19-15-25(33-2)26(34-3)16-23(19)24(30)17-36-22-9-5-18(6-10-22)27(31)35-4/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,29,37) |
InChI Key |
PDJFWJHAKSINTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.